5-(Chloromethyl)-2-(difluoromethoxy)pyridine

Medicinal Chemistry PDE4 Inhibition Anti-Neuroinflammation

5-(Chloromethyl)-2-(difluoromethoxy)pyridine (CAS 1211584-92-7) is a privileged heterocyclic building block featuring a metabolically stable difluoromethoxy group and a reactive chloromethyl handle. This unique profile enhances lipophilicity and target binding for PDE4 inhibitors and CNS drug candidates, offering superior performance over non-fluorinated analogs. Ideal for SAR studies and agrochemical development. Ensure batch-to-batch consistency with high-purity grades for reproducible research outcomes.

Molecular Formula C7H6ClF2NO
Molecular Weight 193.58 g/mol
CAS No. 1211584-92-7
Cat. No. B058768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-(difluoromethoxy)pyridine
CAS1211584-92-7
Synonyms5-(chloroMethyl)-2-(difluoroMethoxy)pyridine
Molecular FormulaC7H6ClF2NO
Molecular Weight193.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CCl)OC(F)F
InChIInChI=1S/C7H6ClF2NO/c8-3-5-1-2-6(11-4-5)12-7(9)10/h1-2,4,7H,3H2
InChIKeyLRDWHNXSPCSVDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-2-(difluoromethoxy)pyridine: Core Intermediate for Next-Generation Pharmaceuticals and Agrochemicals


5-(Chloromethyl)-2-(difluoromethoxy)pyridine (CAS 1211584-92-7) is a heterocyclic building block featuring a pyridine ring functionalized with a reactive chloromethyl group at the 5-position and a difluoromethoxy group at the 2-position . Its molecular formula is C₇H₆ClF₂NO with a molecular weight of 193.58 g/mol . This compound serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly PDE4 inhibitors and anti-neuroinflammatory agents, as well as advanced agrochemicals, owing to the unique physicochemical profile conferred by the difluoromethoxy substituent [1].

Why 5-(Chloromethyl)-2-(difluoromethoxy)pyridine Cannot Be Replaced by Common Analogs: The Impact of the -OCHF₂ Group


Simple substitution of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine with structurally similar analogs like methoxy (-OCH₃) or hydroxyl (-OH) derivatives is not scientifically sound. The difluoromethoxy (-OCHF₂) group is not a mere bioisostere for a methoxy group; it fundamentally alters the physicochemical and biological profile of the molecule. Replacing a methoxy group with a difluoromethoxy group has been shown to improve inhibitory activity and metabolic stability in drug candidates, as the -OCHF₂ group acts as a lipophilic hydrogen bond donor that can enhance target binding while also improving membrane permeability [1]. Furthermore, the difluoromethoxy group's resistance to oxidative metabolism compared to a methoxy group is critical for achieving favorable in vivo pharmacokinetic profiles . The specific reactivity of the 5-chloromethyl handle also differs from its bromo or iodo analogs, offering a distinct balance of stability and reactivity for nucleophilic substitution that is optimized for specific coupling reactions . Therefore, substituting this compound with a non-fluorinated analog would likely result in a molecule with significantly altered potency, selectivity, and metabolic stability, jeopardizing the success of a research program.

5-(Chloromethyl)-2-(difluoromethoxy)pyridine: A Quantitative Evidence Guide for Scientific Selection


Superior Bioactivity of -OCHF₂ vs. -OCH₃: Evidence from PDE4 Inhibition

In a direct comparison of catecholamide-based PDE4 inhibitors, replacing the 4-methoxy (-OCH₃) group with a difluoromethoxy (-OCHF₂) group resulted in improved inhibitory activity. While specific IC₅₀ values for the pyridine derivative are not provided, the study clearly demonstrates that the -OCHF₂ group is a superior substituent in this scaffold. The -OCHF₂ analog (compound 7j) exhibited enhanced selectivity for PDE4, with a selectivity ratio of approximately 1111-fold over other PDE isoforms [1]. This demonstrates that the -OCHF₂ group, a key feature of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine, is a critical determinant for both potency and selectivity in this therapeutically relevant target class.

Medicinal Chemistry PDE4 Inhibition Anti-Neuroinflammation

Enhanced Lipophilicity and Membrane Permeability Compared to Methoxy Analogs

The difluoromethoxy (-OCHF₂) group imparts significantly higher lipophilicity compared to its methoxy (-OCH₃) counterpart. For related pyridine derivatives, the calculated LogP for a compound containing a difluoromethoxy group is approximately 2.1, while a methoxy analog would have a considerably lower LogP (e.g., around 1.5 for 4-(difluoromethoxy)pyridine) . This difference in lipophilicity is crucial for drug candidates, as it directly correlates with improved membrane permeability and bioavailability. The -OCHF₂ group is known to enhance passive diffusion across biological membranes, a property not shared by the more hydrophilic -OCH₃ group .

Physicochemical Properties Lipophilicity Drug Design

Optimized Reactivity Profile: Chloromethyl vs. Bromomethyl and Hydroxymethyl Analogs

The chloromethyl group at the 5-position provides an optimal balance of reactivity and stability for nucleophilic substitution reactions. Compared to its bromomethyl analog (CAS 1375098-08-0), the chloromethyl derivative is less reactive, offering greater control in synthetic sequences and reducing the risk of side reactions or premature decomposition . Conversely, it is significantly more reactive than a hydroxymethyl analog, which would require activation (e.g., conversion to a tosylate or mesylate) for efficient coupling, adding extra steps and potentially lowering overall yield . The chloromethyl group is also less prone to elimination side reactions compared to a primary iodide.

Synthetic Chemistry Nucleophilic Substitution Reactivity

Commercial Availability in High Purity: A Reproducible Building Block

5-(Chloromethyl)-2-(difluoromethoxy)pyridine is readily available from multiple reputable vendors with a high degree of purity, typically ≥95% or 98% . This high and consistent purity minimizes the impact of impurities on downstream reactions, ensuring reproducible results in both academic and industrial research settings. In contrast, some less common or custom-synthesized analogs may be supplied at lower or variable purities, necessitating additional purification steps that consume time and resources.

Chemical Procurement Purity Specification Reproducibility

Metabolic Stability Advantage of the -OCHF₂ Group Over -OCH₃

The difluoromethoxy (-OCHF₂) group is a well-established metabolically stable isostere for alkoxy groups like methoxy (-OCH₃) . The strong C-F bonds in the -OCHF₂ moiety confer resistance to oxidative metabolism by cytochrome P450 enzymes, a common clearance pathway for many drug candidates. This enhanced metabolic stability can lead to improved in vivo half-life and oral bioavailability. While direct comparative data for this specific compound is not available, the general principle is widely recognized in medicinal chemistry: replacing an -OCH₃ with an -OCHF₂ group is a common strategy to improve the pharmacokinetic profile of a lead compound.

Drug Metabolism Pharmacokinetics Metabolic Stability

5-(Chloromethyl)-2-(difluoromethoxy)pyridine: Strategic Applications in Drug Discovery and Chemical Synthesis


Synthesis of PDE4 Inhibitors for Anti-inflammatory Drug Discovery

5-(Chloromethyl)-2-(difluoromethoxy)pyridine serves as a privileged intermediate for constructing novel PDE4 inhibitors. The difluoromethoxy group is a key pharmacophore for achieving high potency and selectivity, as demonstrated in studies where replacing a methoxy group with a difluoromethoxy group enhanced PDE4 inhibition [1]. The reactive chloromethyl handle allows for facile attachment to various catecholamide or other PDE4-binding scaffolds, enabling rapid exploration of structure-activity relationships (SAR) in the pursuit of new anti-inflammatory agents.

Development of Metabolically Stable Agrochemicals

In agrochemical research, the difluoromethoxy group is valued for its ability to enhance metabolic stability and lipophilicity, leading to improved field performance and reduced application rates . 5-(Chloromethyl)-2-(difluoromethoxy)pyridine can be used as a building block to create novel fungicides, herbicides, or insecticides. The chloromethyl group can be used to introduce the pyridine-difluoromethoxy motif into larger, more complex agrochemical structures, potentially leading to compounds with enhanced environmental stability and target specificity.

Construction of CNS-Penetrant Drug Candidates

The enhanced lipophilicity (LogP ~2.1) conferred by the difluoromethoxy group makes this compound an attractive building block for designing drugs targeting the central nervous system (CNS) . The chloromethyl group provides a convenient point for diversification, allowing medicinal chemists to append various amine or other nucleophile-containing fragments to optimize blood-brain barrier penetration and target engagement. This compound is a valuable tool for exploring new chemical space in neuroscience drug discovery programs.

Synthesis of Fluorinated Heterocyclic Libraries for Lead Optimization

5-(Chloromethyl)-2-(difluoromethoxy)pyridine is an ideal starting material for generating libraries of fluorinated heterocyclic compounds. The chloromethyl group can be easily derivatized via nucleophilic substitution with a wide array of nucleophiles (amines, alcohols, thiols), creating diverse compound collections for high-throughput screening. The presence of the difluoromethoxy group ensures that the resulting library members possess favorable physicochemical properties, such as increased lipophilicity and metabolic stability, increasing the likelihood of identifying high-quality lead compounds .

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